N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide is an organic compound characterized by the presence of a benzodioxole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-bromoaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by acylation to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)acrylamide
- 1,3-benzodioxol-5-yl(4-bromophenyl)methanone
- N1-(4-bromophenyl)-3-(1,3-benzodioxol-5-yl)acrylamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a bromophenyl group. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H14BrNO3 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C16H14BrNO3/c17-13-4-1-11(2-5-13)8-16(19)18-9-12-3-6-14-15(7-12)21-10-20-14/h1-7H,8-10H2,(H,18,19) |
InChI Key |
CXLNFBYMXCUJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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